Diquat dibromide hydrate
Description
Historical Overview of Diquat (B7796111) Dibromide Monohydrate Research and Development
The herbicidal properties of diquat were first identified in 1955 at the Imperial Chemical Industries (ICI) laboratories. ebsco.comwikipedia.org R.J. Fielden is credited with the initial synthesis of diquat dibromide by reacting ethylene (B1197577) dibromide with 2,2'-bipyridine. ebsco.com Subsequent research at Jealott's Hill Research Station by R.C. Brian confirmed its phytotoxic effects, and R.F. Homer elucidated the relationship between its chemical structure and herbicidal activity. ebsco.com
Early research focused on its potential for selective control of broadleaved weeds in cereal crops. wikipedia.org However, the development of more selective auxin herbicides made this application less viable. wikipedia.org Consequently, research shifted towards its use as a non-selective herbicide and for pre-harvest desiccation, particularly for crops like potatoes. ebsco.comwikipedia.org
The compound was registered with the United States Environmental Protection Agency (USEPA) in 1986. rsc.org Over the years, numerous studies have been conducted to understand its efficacy, environmental fate, and biological interactions. mass.gov
Evolution of Research Perspectives on Diquat Dibromide Monohydrate's Environmental and Biological Interactions
Initial research into the environmental fate of diquat dibromide monohydrate highlighted its rapid inactivation upon contact with soil. fao.orgwho.int This is due to the strong adsorption of the diquat cation to clay minerals and organic matter in the soil and sediments. sfei.orgepa.gov This binding significantly reduces its biological availability in the environment. epa.gov Early studies also indicated that diquat has low volatility, with a vapor pressure of less than 0.01 mPa at 20°C, and is not expected to be a significant groundwater contaminant due to its immobility once adsorbed. epa.govcanada.cawa.gov
Research on the biological interactions of diquat dibromide monohydrate has evolved to investigate its mode of action and effects on various organisms. It is understood that diquat acts by interfering with photosynthesis, leading to the production of reactive oxygen species that damage plant cells. mass.govfao.org Studies have shown that it is poorly absorbed from the gastrointestinal tract of animals. who.intinchem.org
Concerns about potential ecotoxicological effects have led to numerous studies on non-target organisms. Research has indicated that diquat dibromide is slightly to moderately toxic to fish and aquatic invertebrates. epa.govepa.gov However, its rapid binding to suspended particles in water is thought to minimize these effects in real-world scenarios. epa.gov Studies on the bioconcentration in aquatic organisms like fish and oysters have shown that it does not accumulate significantly. mass.govepa.govepa.gov More recent research has begun to explore potential endocrine-disrupting effects, with some studies investigating its impact on amphibian larval development. nih.gov
Current Research Significance and Gaps in the Understanding of Diquat Dibromide Monohydrate
Current research on diquat dibromide monohydrate continues to be significant in several areas. A primary focus is on understanding non-target site resistance in weeds, a growing challenge in agriculture. researchgate.net Researchers are investigating the genetic and molecular mechanisms that confer resistance to diquat. researchgate.net
Another area of active research is the development of advanced analytical methods for the detection of diquat in various matrices, such as water and biological samples. biosynth.commatec-conferences.orgnih.govresearchgate.net Techniques like High-Performance Liquid Chromatography (HPLC) and Surface-Enhanced Raman Scattering (SERS) are being refined for greater sensitivity and real-time analysis. nih.govsielc.com
Despite extensive research, some knowledge gaps remain. A comprehensive understanding of the long-term effects of diquat exposure on complex ecosystems is still developing. sfei.org While many studies have assessed its acute toxicity, more research is needed to fully elucidate potential chronic and sublethal effects on a wider range of non-target organisms. sfei.org Furthermore, the complete picture of the environmental fate of its degradation products is an area that could benefit from further investigation. The potential for interactive effects with other environmental stressors is another complex area requiring more research.
Physicochemical Properties of Diquat Dibromide Monohydrate
| Property | Value |
| Molecular Formula | C₁₂H₁₄Br₂N₂O |
| Molecular Weight | 362.06 g/mol |
| Appearance | Colorless to yellow crystals |
| Solubility in Water | 700 g/L at 20°C |
| log Pow (Octanol/water partition coefficient) | -4.60 |
| Vapor Pressure | < 0.01 mPa at 20°C |
| Decomposition Temperature | 335°C |
Data sourced from multiple references. nih.govlgcstandards.comwikipedia.orgfao.orgcanada.cailo.org
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,10,12-hexaene;dibromide;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.2BrH.H2O/c1-3-7-13-9-10-14-8-4-2-6-12(14)11(13)5-1;;;/h1-8H,9-10H2;2*1H;1H2/q+2;;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJOSQAQZMLLMB-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2=CC=CC=C2C3=CC=CC=[N+]31.O.[Br-].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Br2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7031248 | |
| Record name | Diquat dibromide monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7031248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6385-62-2 | |
| Record name | Diquat dibromide monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006385622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diquat dibromide monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7031248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-dihydro-dipyrido(1,2-1:2',1'-c)pyrazinedium dibromide monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIQUAT DIBROMIDE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU81Z1B8QW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanisms of Action and Molecular Interactions
Biochemical Pathways of Diquat (B7796111) Cation Activity
The phytotoxic action of the diquat cation unfolds through a series of interconnected biochemical events, starting with the disruption of photosynthesis and culminating in widespread cellular damage.
Diquat's primary mode of action involves the interception of electrons within Photosystem I (PSI), a critical component of the photosynthetic electron transport chain. unl.edupressbooks.publsuagcenter.com In a normal photosynthetic process, electrons energized by light are transferred through a series of carriers, including ferredoxin, to ultimately reduce NADP+ to NADPH. unl.edupressbooks.pub However, the diquat dication ([diquat]2+) readily accepts an electron from PSI, specifically from the iron-sulfur protein ferredoxin, forming a radical cation. unl.edupressbooks.pubwikipedia.org This diversion of electrons effectively uncouples the energy captured during photosynthesis from its intended biosynthetic pathways. unl.edu
The diquat radical cation is highly unstable and rapidly reacts with molecular oxygen in a process called redox cycling. nih.govresearchgate.netpomais.com This reaction regenerates the original diquat dication and, crucially, produces a superoxide (B77818) anion (O2•-), the first in a cascade of highly destructive reactive oxygen species (ROS). unl.edupressbooks.pubfrontiersin.org The superoxide anion can be converted to hydrogen peroxide (H2O2) and subsequently to the extremely reactive hydroxyl radical (•OH). researchgate.netfrontiersin.org This surge in ROS overwhelms the plant's antioxidant defense systems, inducing severe oxidative stress. frontiersin.orgacs.orgacs.orgnih.gov The generated ROS aggressively attack vital cellular components, including lipids, proteins, and DNA, leading to widespread damage. frontiersin.orgnih.gov
Table 1: Key Reactive Oxygen Species (ROS) Generated by Diquat Activity
| ROS Species | Chemical Formula | Role in Cellular Damage |
|---|---|---|
| Superoxide Anion | O2•- | Initiates the ROS cascade; precursor to other ROS. pressbooks.pubfrontiersin.org |
| Hydrogen Peroxide | H2O2 | A more stable ROS that can diffuse across membranes, spreading damage. researchgate.net |
| Hydroxyl Radical | •OH | Extremely reactive and causes significant damage to lipids, proteins, and DNA. researchgate.netfrontiersin.org |
The ROS generated through diquat's redox cycling, particularly the hydroxyl radical, are potent initiators of lipid peroxidation. researchgate.netfrontiersin.org This process involves the oxidative degradation of lipids within cellular and organellar membranes, leading to a loss of membrane integrity. pomais.commontana.edu The breakdown of these membranes results in the leakage of cellular contents, rapid desiccation, and ultimately, cell death. pomais.comniwa.co.nzncsu.edu This widespread membrane damage is the visible manifestation of diquat's herbicidal action, appearing as water-soaked lesions on plant tissues that quickly become necrotic. montana.eduncsu.edu
Generation of Reactive Oxygen Species (ROS) and Oxidative Stress Induction
Molecular Basis of Selective and Non-Selective Herbicidal Action
Diquat is generally classified as a non-selective herbicide, meaning it can damage or kill most plant species it comes into contact with. wi.govlilydaleinstantlawn.com.au Its non-selectivity stems from its fundamental mode of action, which targets the universally conserved process of photosynthesis in all green plant tissues. wikipedia.orgmass.gov Upon application, diquat is rapidly absorbed by green foliage and stems, where it initiates its light-dependent toxic effects. pomais.commass.gov
However, some degree of selectivity can be observed in certain situations. For instance, because diquat is a contact herbicide and is not readily translocated throughout the plant, it primarily affects the parts of the plant it directly touches. montana.eduniwa.co.nznoaa.gov This means that plants with protected growing points or extensive root systems may be able to regrow after an application. ncsu.edu Furthermore, its effectiveness can be influenced by factors such as the presence of a waxy cuticle on leaves, which can limit absorption, and water turbidity, as diquat can be deactivated by binding to suspended particles. wi.govniwa.co.nz While it is broadly effective against many broadleaved weeds, some grasses may show more tolerance due to the protected location of their growing points. wikipedia.orgncsu.edu
Comparative Analysis of Diquat Dibromide Monohydrate with Other Bipyridylium Herbicides
Diquat belongs to the bipyridylium family of herbicides, which also includes the well-known compound paraquat (B189505). utah.eduepa.gov While they share a common core mechanism of action, there are notable differences in their chemical structure and biological activity.
Both diquat and paraquat exert their herbicidal effects through redox cycling, a process involving the acceptance of an electron from PSI and its subsequent transfer to molecular oxygen to generate ROS. nih.govresearchgate.netutah.edu This shared mechanism results in rapid, non-selective, contact-based herbicidal activity for both compounds. utah.edu
Despite this fundamental similarity, there are differences in their redox cycling efficiency and toxicological profiles. Research has indicated that the ability of bipyridylium compounds to induce superoxide release is correlated with their one-electron reduction potentials. nih.govresearchgate.net Some studies have suggested that diquat may be a more potent redox cycler than paraquat in certain in vitro systems. osti.gov However, paraquat is generally considered more toxic to mammals, with a particular affinity for accumulation in the lungs, a characteristic not as pronounced with diquat. researchgate.netutah.edu
Table 2: Comparison of Diquat and Paraquat
| Feature | Diquat | Paraquat |
|---|---|---|
| Chemical Family | Bipyridylium utah.edu | Bipyridylium epa.gov |
| Primary Mechanism | PSI electron diversion and ROS generation unl.edufrontiersin.org | PSI electron diversion and ROS generation nih.govresearchgate.net |
| Selectivity | Non-selective contact herbicide lilydaleinstantlawn.com.au | Non-selective contact herbicide epa.gov |
| Key Toxicological Target (Mammals) | Primarily affects the kidneys. frontiersin.orgutah.edu | Primarily affects the lungs. utah.eduepa.gov |
Distinction in Toxicological Profiles and Efficacy
While both diquat and its chemical relative, paraquat, are bipyridyl herbicides that induce toxicity through the generation of reactive oxygen species, their toxicological profiles exhibit key differences. epa.govmhmedical.com A primary distinction lies in their effects on pulmonary tissue. Paraquat is actively taken up and concentrated by pulmonary alveolar cells, which can lead to severe lung damage and fibrosis. epa.govmhmedical.com In contrast, diquat is not selectively accumulated in lung tissue, and therefore, progressive pulmonary fibrosis is not a characteristic feature of diquat poisoning. epa.gov However, diquat has been associated with severe toxic effects on the central nervous system, a characteristic less typical of paraquat poisoning. epa.gov
In terms of herbicidal efficacy, both compounds are fast-acting contact herbicides. Diquat is particularly effective against broadleaved weeds, while paraquat has a broader spectrum of non-selective activity. wikipedia.org The choice between them often depends on the target weed species and the specific agricultural application.
Cellular and Subcellular Targets in Biological Systems
Diquat's mechanism of action involves interaction with several key cellular components, leading to widespread disruption of normal biological functions.
Interaction with Chloroplasts and Photosynthetic Apparatus
In plants, the primary target of diquat is the chloroplast, the site of photosynthesis. wikipedia.orgwur.nl Diquat intercepts electrons from Photosystem I (PSI) of the photosynthetic electron transport chain. wikipedia.orgapvma.gov.au Specifically, it accepts an electron from ferredoxin, forming a radical cation. wikipedia.org This radical then rapidly transfers the electron to molecular oxygen, generating highly destructive reactive oxygen species (ROS), such as the superoxide anion. wikipedia.orgwho.int This process regenerates the diquat dication, allowing it to continuously cycle and produce more ROS. wikipedia.org The massive production of ROS overwhelms the plant's antioxidant defenses, leading to rapid lipid peroxidation, membrane damage, and ultimately, cell death, which manifests as desiccation and defoliation. 4farmers.com.auresearchgate.net Studies have shown that the inhibition of oxygen evolution by diquat increases over time and is dependent on the concentration of the herbicide and the density of the plant cells. wur.nl
Impact on Mitochondrial Function and Energy Metabolism
Diquat also significantly impacts mitochondrial function. It can induce mitochondrial dysfunction by increasing the production of reactive oxygen species within the mitochondria, leading to a decrease in the mitochondrial membrane potential. medchemexpress.comnih.gov This disruption affects cellular energy metabolism. Research has indicated that diquat can decrease the activities of mitochondrial complexes I, II, III, and V in the liver. nih.govfrontiersin.org Furthermore, it can reduce the expression of genes involved in mitochondrial biogenesis. nih.govfrontiersin.org In some biological models, diquat has been shown to trigger mitophagy, a process of selective removal of damaged mitochondria. medchemexpress.comnih.gov
Effects on Antioxidant Defense Systems
The generation of ROS by diquat triggers a response from the antioxidant defense systems within cells. researchgate.net However, the overwhelming production of these reactive species often depletes the cellular antioxidant capacity. researchgate.net Studies have shown that diquat exposure can lead to a decrease in the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GPX), and an increase in malondialdehyde (MDA), an indicator of lipid peroxidation. nih.govnih.gov In some cases, an initial adaptive response may be observed, with an increase in the levels of glutathione (GSH) and the activities of enzymes like catalase (CAT) and glutathione reductase (GR) at lower concentrations of diquat. nih.gov However, at higher concentrations, these defense mechanisms are overwhelmed, leading to increased toxicity. nih.gov
Interactive Data Table: Effect of Diquat Dibromide on Antioxidant Enzymes in SH-SY5Y Cells
| Parameter | Control | 5 µM Diquat | 10 µM Diquat | 25 µM Diquat |
| Glutathione (GSH) | 100% | Increased | Increased | 300% |
| Catalase (CAT) | 100% | Increased | Increased | 600% |
| Superoxide Dismutase (SOD) | 100% | Increased | Increased | 200% |
| Glutathione Reductase (GR) | 100% | Increased | Increased | 150% |
| Glutathione Peroxidase (GPX) | 100% | Decreased | Decreased | 35% |
| Glucose-6-Phosphate Dehydrogenase (G6PDH) | 100% | Increased | Maximal | 86% |
Data adapted from a study on human neuroblastoma SH-SY5Y cells cultured for 48 hours. nih.gov
Environmental Fate and Transport Dynamics
Sorption and Desorption Processes in Aquatic and Terrestrial Matrices
The movement and availability of diquat (B7796111) in the environment are predominantly controlled by sorption and desorption processes in both water and soil.
Affinity to Soil and Sediment Particles
Diquat exhibits a strong and rapid affinity for soil and sediment particles. noaa.govmass.govepa.govwho.int As a divalent cation, it binds tightly to negatively charged sites on clay minerals and organic matter. epa.govservice.gov.uk This strong adsorption is a key characteristic of its environmental behavior. who.intepa.gov The process is so effective that it essentially inactivates the herbicidal properties of diquat upon contact with soil. who.intwho.int
The strength of this binding is influenced by the type of clay mineral present. The greatest adsorption occurs on soils and sediments rich in expanding clays (B1170129) like montmorillonite (B579905) or bentonite. Less adsorption is observed with non-lattice forming clays such as vermiculite, mica, illite, and kaolinite. wa.gov Soil/water partition coefficients (Kd) for diquat vary significantly depending on the soil composition, ranging from 15 L/Kg for sand sediment to as high as 60,000 L/Kg for silty clay loam. wa.gov Due to this strong binding, diquat is considered immobile in most soil environments, and the potential for leaching into groundwater is negligible. noaa.govwa.govregulations.gov
Once applied to water bodies, diquat is quickly removed from the water column through adsorption to suspended particles, aquatic vegetation, and bottom sediments. canada.cacanada.caepa.gov The half-life of unsorbed diquat in surface waters is generally less than 48 hours. apvma.gov.auwho.int
Influence of Organic Carbon Content on Sorption
The organic carbon content of soil and sediment also plays a significant role in the sorption of diquat. service.gov.ukirost.ir Diquat can be bound by soil organic matter, such as humic acids, through a process that is less strong than clay binding but still substantial enough to inactivate the herbicide. epa.govirost.ir
Reversibility and Irreversibility of Binding
The binding of diquat to soil particles, particularly clay minerals, is often described as essentially irreversible. epa.govwa.govapvma.gov.au This strong, nearly permanent binding means that once adsorbed, diquat is not readily released back into the soil solution or water column, contributing to its persistence in the sorbed state. regulations.govcanada.ca
However, some desorption can occur under specific conditions. The presence of high concentrations of other cations, such as those found in fertilizers (e.g., Ca²⁺, Mg²⁺, NH₄⁺, K⁺), can lead to increased desorption of diquat from sediment through a process of cation exchange. wa.govcanada.ca Heavy liming of soils may also cause some desorption. wa.gov
Degradation Pathways and Metabolite Formation
Once in the environment, diquat dibromide monohydrate can undergo degradation through photochemical and microbial processes, leading to the formation of various metabolites.
Photochemical Degradation in Aqueous Environments
Diquat is susceptible to photochemical degradation when exposed to sunlight, particularly in aqueous solutions and on surfaces. who.intinchem.org This process is a significant pathway for its breakdown in water. who.int The primary and major photodegradation product formed in water is 1,2,3,4-tetrahydro-1-oxopyrido[1,2-a]-5-pyrazinium salt (TOPPS). mass.govcanada.cacanada.cawho.intcanada.ca Another photoproduct, referred to as AQ1, has also been identified. apvma.gov.au
With further exposure to light, TOPPS can degrade into smaller molecules such as picolinamide (B142947), picolinic acid, formic acid, and oxalic acid. who.int The rate of photodegradation can be slow, with reported rates of 10-20% per year depending on the experimental conditions. canada.cacanada.cacanada.ca
Aerobic and Anaerobic Microbial Metabolism
The microbial degradation of diquat is generally a slow process. who.int While several common soil microorganisms, including bacteria and fungi, have been shown to degrade diquat in culture solutions, its strong adsorption to soil particles significantly limits its bioavailability to these microbes. fao.orgflvc.org
Under both aerobic and anaerobic conditions, diquat is resistant to microbial breakdown. canada.cacanada.cacanada.ca Studies have shown that diquat did not degrade in an aerobic sandy loam soil over a 9-month period, and also remained stable under anaerobic aquatic conditions for the same duration. epa.govregulations.govepa.gov The rate of microbial degradation in soil is estimated to be low, on the order of 5-7% per year. canada.cacanada.cafao.org However, one study did isolate a yeast strain, Meyerozyma guilliermondii Wyslmt, from soil with long-term diquat exposure that was capable of degrading 42.51% of the available diquat over a 7-day incubation period. nih.gov
Hydrolysis in Relation to pH Conditions
Diquat dibromide is stable to hydrolysis in acidic and neutral aqueous solutions. mass.govwa.govnih.gov Studies conducted in sterile buffered water at pH 5, 7, and 9 have shown that the degradation of diquat dibromide is insignificant, with the hydrolysis half-life presumed to be greater than 30 days and likely exceeding a year under these sterile conditions. wa.gov However, in alkaline waters, diquat is known to hydrolyze. mass.govnih.govfrontiersin.org One study reported varying hydrolytic half-lives in buffered solutions, with values of 231.0 days at pH 5, 223.6 days at pH 7, and a significantly shorter half-life of 26.0 days at pH 9. acs.org The stability at lower pH levels and increased degradation under alkaline conditions are key factors in its environmental persistence. mass.govfrontiersin.org
Table 1: Hydrolytic Half-life of Diquat in Buffered Solutions
| pH | Half-life (days) | Reference |
|---|---|---|
| 5 | 231.0 | acs.org |
| 7 | 223.6 | acs.org |
| 9 | 26.0 | acs.org |
Identification and Characterization of Metabolites (e.g., diquat-monopyridone, diquat-dipyridone)
The metabolism of diquat in various environmental and biological systems leads to the formation of several breakdown products. The primary metabolites identified are diquat-monopyridone and diquat-dipyridone. canada.cawho.intfao.org These metabolites are formed through the progressive oxidation of the pyridine (B92270) rings of the diquat molecule. fao.org
In animal metabolism studies, diquat is poorly absorbed after oral administration and is largely excreted unchanged. apvma.gov.au However, small amounts of metabolites are formed. For instance, in rats, diquat monopyridone has been identified as the main metabolite in feces, with smaller amounts of diquat dipyridone and picolinic acid also detected. who.intfao.org In goats and hens, both diquat-monopyridone and diquat-dipyridone have been identified as metabolites. fao.org
Photodegradation in water is a significant pathway for diquat breakdown, leading to the formation of 1,2,3,4-tetrahydro-1-oxopyrido[1,2-a]-5-pyrazinium ion (TOPPS) as the major degradation product. who.intcanada.ca Diquat monopyridone is also formed to a lesser extent through this process. who.int Further irradiation can degrade TOPPS into smaller molecules like picolinamide and picolinic acid. who.int
Table 2: Major Metabolites of Diquat
| Metabolite | Formation Pathway | References |
|---|---|---|
| Diquat-monopyridone | Metabolism in animals, Photodegradation | canada.cawho.intfao.org |
| Diquat-dipyridone | Metabolism in animals | canada.cawho.intfao.org |
| 1,2,3,4-tetrahydro-1-oxopyrido[1,2-a]-5-pyrazinium ion (TOPPS) | Photodegradation | who.intcanada.ca |
| Picolinic acid | Metabolism in animals, Further degradation of TOPPS | who.intfao.org |
Mobility and Distribution in Environmental Compartments
The movement and partitioning of diquat dibromide monohydrate in the environment are heavily influenced by its strong affinity for soil and sediment particles.
Leaching Potential in Soil Profiles
Transport in Water Columns and Sediment-Water Interfaces
When applied to water bodies, diquat is rapidly removed from the water column through adsorption to suspended sediment, aquatic plants, and organic matter. canada.camass.govcanada.ca This rapid partitioning to particulate matter means that diquat residues in the water itself decline quickly, often with half-lives of less than 48 hours in natural waters. who.intcanada.ca The diquat becomes concentrated in the sediment, where it is tightly bound and persists. mass.govregulations.gov While bound to sediment, it is considered to have reduced bioavailability. wa.govwa.gov However, factors such as the use of fertilizers containing other cations could potentially lead to some desorption of diquat from the sediment. canada.cacanada.ca
Volatilization and Atmospheric Dispersion
Diquat dibromide has a very low vapor pressure, making it essentially non-volatile. canada.cawa.govncsu.edu Therefore, volatilization from soil or water surfaces is not considered a significant environmental fate process. mass.govnih.gov Any atmospheric presence of diquat is likely to be in the form of aerosols from spray drift, which would then be removed from the atmosphere through gravitational settling and deposition onto soil and water surfaces. canada.cacanada.ca Modeling suggests that the atmospheric half-life of diquat is less than two days, making long-range atmospheric transport unlikely. apvma.gov.au
Environmental Persistence and Bioavailability
The persistence of diquat in the environment is highly dependent on the specific compartment.
In soil, diquat is very persistent due to its strong adsorption, which protects it from microbial degradation. mass.govherts.ac.ukcanada.caherts.ac.uk While microbial degradation does occur, it is a slow process. canada.cacanada.ca
In aquatic systems, while diquat is rapidly removed from the water column, it persists in the sediment. mass.govcanada.ca Photodegradation is a significant degradation pathway in clear water, but its effectiveness is reduced in turbid water where sorption to particles dominates. usgs.gov
The bioavailability of diquat is significantly reduced once it is adsorbed to soil and sediment. mass.govepa.govwa.gov This binding makes it largely unavailable to plants and other organisms. fao.org Bioaccumulation in fish is considered low. apvma.gov.au
Half-Life Determination in Various Environmental Media
The persistence of a chemical in the environment is often characterized by its half-life, which is the time it takes for 50% of the initial amount of the substance to degrade. The half-life of diquat varies considerably across different environmental media such as soil, water, and sediment.
In soil , diquat dibromide is known for its high persistence. orst.edu Field studies have reported half-lives exceeding 1000 days. orst.edu This longevity is primarily due to its strong and rapid adsorption to soil particles, particularly organic matter and clay. orst.eduregulations.gov Once bound, diquat is largely protected from microbial degradation and photolysis, leading to its extended presence in the top layer of the soil. orst.edu Laboratory studies have confirmed that under both aerobic and anaerobic conditions, diquat shows little to no degradation, making it difficult to determine a precise half-life in soil environments. regulations.govwa.gov
In the aquatic environment , the fate of diquat is more dynamic. In the water column, diquat dibromide has a short half-life, often less than 48 hours. orst.educanada.ca This rapid disappearance from water is not due to degradation but rather its swift binding to suspended particles and organic matter. orst.educanada.ca Once it moves from the water column to the sediment , its persistence increases significantly. The half-life of diquat in sediments can be on the order of 160 days or even longer, with some studies indicating it can persist for over a year in the sorbed state. orst.educanada.ca This is because, similar to soil, the diquat cation binds tightly to sediment particles, rendering it less available for degradation. wa.gov While microbial degradation and sunlight do contribute to its breakdown, their impact is limited once the compound is sequestered in the sediment. orst.edu
| Environmental Medium | Reported Half-Life | Key Influencing Factors |
| Soil | > 1000 days | Strong adsorption to organic matter and clay particles. orst.eduregulations.gov |
| Water Column | < 48 hours | Rapid adsorption to suspended solids and organic matter. orst.educanada.ca |
| Sediment | ~160 days to > 1 year | Strong binding to sediment particles, low bioavailability. orst.educanada.ca |
Factors Influencing Biological Availability in Ecosystems
The biological availability of diquat dibromide monohydrate, which is its availability for uptake by and to have an effect on organisms, is a critical factor in its environmental risk profile. The primary factor governing its bioavailability is its strong affinity for adsorption.
In terrestrial ecosystems, the cation exchange capacity (CEC) of the soil plays a pivotal role. Soils with high clay and organic matter content have a high CEC, leading to the strong and often irreversible binding of the positively charged diquat cation. orst.eduregulations.gov This binding significantly reduces its availability for uptake by plant roots or for microbial degradation. orst.eduflvc.org Consequently, in soils with high binding capacity, diquat is rendered biologically inactive. wa.gov
In aquatic ecosystems, several factors influence diquat's bioavailability. The presence of suspended solids , such as clay and silt, and organic matter in the water column drastically reduces its availability. orst.edumass.gov Diquat rapidly adsorbs to these particles, which then settle into the sediment. canada.ca Water turbidity is a direct measure of these suspended particles, and higher turbidity leads to lower bioavailability and reduced herbicidal efficacy. mass.gov
The pH of the water can also have an effect. While diquat is stable to hydrolysis at neutral and acidic pH, its adsorption to surfaces can be influenced by pH. For example, the adsorption capacity of activated carbon for diquat increases significantly with higher pH. canada.ca
| Factor | Influence on Bioavailability | Ecosystem |
| Soil Organic Matter & Clay Content | High content leads to strong adsorption and low bioavailability. orst.eduregulations.gov | Terrestrial |
| Suspended Solids in Water | High levels of suspended solids reduce bioavailability in the water column. orst.edumass.gov | Aquatic |
| Water Turbidity | Higher turbidity decreases the amount of bioavailable diquat. mass.gov | Aquatic |
| Sediment Composition | Strong binding to sediment particles immobilizes diquat, making it biologically unavailable. wa.gov | Aquatic |
| pH | Can influence the adsorption capacity of certain materials for diquat. canada.ca | Aquatic |
Ecotoxicological Impact and Risk Assessment
Toxicity to Aquatic Organisms
The ecotoxicological profile of diquat (B7796111) dibromide in aquatic environments is complex. While laboratory studies under controlled conditions indicate a degree of toxicity to various aquatic life forms, the practical impact in natural settings is often mitigated by its rapid and strong binding to suspended sediment and organic matter, which renders it biologically less available. regulations.govepa.gov
Diquat is a potent, non-selective herbicide effective against a broad spectrum of aquatic plants. mass.gov It is used to control numerous submerged and floating macrophytes. mass.gov Target species include bladderwort (Utricularia spp.), coontail (Ceratophyllum demersum), elodea (Elodea spp.), naiad (Najas spp.), watermilfoil (Myriophyllum spp.), and hydrilla (Hydrilla verticillata). mass.gov It is also effective against floating aquatic plants such as salvinia (Salvinia spp.), water hyacinth (Eichhornia crassipes), water lettuce (Pistia stratiotes), and duckweed (Lemna spp.). mass.gov The herbicidal action is contact-based, meaning it kills the plant parts it directly touches, and is fast-acting, with plants typically dying within a week of treatment. noaa.gov
The non-selective nature of diquat means it will also affect non-target aquatic plants. noaa.gov This can lead to a loss of habitat for aquatic organisms that rely on these plants for food and shelter. noaa.gov The decomposition of large amounts of dead plant matter following treatment can lead to a significant depletion of dissolved oxygen in the water, which can be lethal to fish and other aquatic organisms. mass.govnoaa.gov To mitigate this risk, it is often recommended to treat only a portion of a water body at a time. mass.govnoaa.gov
Diquat dibromide has been shown to be effective in controlling certain types of algae and cyanobacteria. mass.govwitpress.com It is particularly effective against filamentous algae like Pithophora spp. and Spirogyra spp. mass.gov Studies have demonstrated its efficacy in controlling blooms of the cyanobacterium Microcystis aeruginosa. witpress.comresearchgate.net Research has shown that diquat can strongly inhibit the growth of several phytoplankton and cyanobacteria species, with significant reductions observed at various concentrations. witpress.com
However, the impact on algal communities can be complex. While it can control nuisance species, some studies have reported that diquat treatments can sometimes induce blooms of other types of green algae. wa.gov The toxicity to algae is high, with reported 72-hour EC50 (growth) values for four freshwater algal species ranging from 19 to 73 µg/L. The diatom Navicula pelliculosa is particularly sensitive, with a reported ErC50 of 1.2 µg ac/L . apvma.gov.au
Diquat dibromide exhibits moderate toxicity to many aquatic invertebrates. pestweb.ca Extensive testing has been conducted on over 20 species of aquatic invertebrates. pestweb.ca The sensitivity of invertebrates to diquat varies, with some species being more susceptible than others. For the water flea Daphnia magna, the 48-hour EC50 is reported as 7 mg/L. apparentag.com.au Another source cites a 48-hour EC50 for Daphnia pulex of 0.3 mg/L. sigmaaldrich.com The 24-hour LC50 values for Daphnia are reported to be in the range of 1-2 ppm. mass.gov
The amphipod Hyalella azteca is among the more sensitive invertebrates, with a reported 24-hour LC50 of 0.6 ppm. mass.gov A more recent study found a high toxicity to sediment-dwelling Hyalella azteca, with an LC50 of 84 µg ac/L . apvma.gov.au Other tested invertebrates include the pocket shrimp (Mysidopsis bahia), with a reported 96-hour LC50 of 0.42 ppm cation. regulations.gov Laboratory studies indicate that certain important food chain organisms, such as amphipods and Daphnia, can be adversely affected at label application rates due to direct toxicity and loss of habitat. noaa.gov
Toxicity of Diquat Dibromide Monohydrate to Aquatic Invertebrates
| Organism | Endpoint | Value | Reference |
|---|---|---|---|
| Daphnia magna (Water flea) | 48-hour EC50 | 7 mg/L | apparentag.com.au |
| Daphnia pulex (Water flea) | 48-hour EC50 | 0.3 mg/L | sigmaaldrich.com |
| Daphnia spp. | 24-hour LC50 | 1-2 ppm | mass.gov |
| Hyalella azteca (Amphipod) | 24-hour LC50 | 0.6 ppm | mass.gov |
| Hyalella azteca (Amphipod) | LC50 | 84 µg ac/L | apvma.gov.au |
| Mysidopsis bahia (Pocket shrimp) | 96-hour LC50 | 0.42 ppm cation | regulations.gov |
Diquat dibromide is generally considered to be slightly to moderately toxic to fish. epa.gov The toxicity varies depending on the fish species and water hardness. pestweb.ca For instance, the 96-hour LC50 values for fish can range from 0.5 to 240 ppm. pestweb.ca Laboratory tests have indicated that walleye are among the more sensitive fish species to diquat. noaa.gov Other game and panfish, such as northern pike, bass, and bluegills, appear to be less affected at typical application rates. noaa.gov The 96-hour LC50 for rainbow trout is reported to be greater than 100 mg/L, while for bluegill sunfish, it ranges from 12 to 27 mg/L. apparentag.com.auchemservice.com
Regarding amphibians, one study reported a 24-hour LC50 for one species ranging from 140,000 to 340,000 µg/L. A study on the effects of environmentally relevant concentrations of diquat dibromide on Xenopus laevis (African clawed frog) metamorphosis found that the formulation disrupted developmental stages and reduced both fore and hind limb lengths. nih.gov The study also noted a significant reduction in the thyroid colloidal area at a concentration of 0.14 mg/L, suggesting potential impacts on the thyroid system. nih.gov
Toxicity of Diquat Dibromide Monohydrate to Fish
| Organism | Endpoint | Value | Reference |
|---|---|---|---|
| Rainbow trout | 96-hour LC50 | > 100 mg/L | apparentag.com.au |
| Bluegill sunfish | 96-hour LC50 | 12 - 27 mg/L | chemservice.com |
| Walleye | - | Most sensitive fish species in lab tests | noaa.gov |
| Various species | 96-hour LC50 | 0.5 - 240 ppm | pestweb.ca |
Toxicity to Aquatic Invertebrates (e.g., Daphnia magna, Hyalella azteca)
Toxicity to Terrestrial Organisms
Diquat dibromide is considered moderately toxic to birds and terrestrial mammals. pestweb.caherts.ac.uk For birds, the oral LD50 for hens is reported to be between 200 and 400 mg/kg, and for mallard ducks, it is 564 mg/kg. apparentag.com.au The U.S. Environmental Protection Agency has noted that diquat dibromide has exceeded the levels of concern for chronic effects to birds and terrestrial mammals. regulations.gov
For mammals, the acute oral toxicity is moderate. herts.ac.uk The LD50 for rats is in the range of 130 - 400 mg/kg, for mice 106 - 146 mg/kg, and for rabbits 72 - 138 mg/kg. chemservice.com In a review by the Food and Agriculture Organization and the World Health Organization, it was reported that diquat dibromide monohydrate administered orally to pregnant rabbits at certain doses had no adverse effects on the fetuses. who.int However, in pregnant rats fed diets containing high levels of diquat cation, reduced body weight was observed in the fetuses of the highest dose group. who.int
Toxicity of Diquat Dibromide Monohydrate to Terrestrial Animals
| Organism | Endpoint | Value | Reference |
|---|---|---|---|
| Hen | Oral LD50 | 200 - 400 mg/kg | apparentag.com.au |
| Mallard duck | Oral LD50 | 564 mg/kg | apparentag.com.au |
| Rat | Oral LD50 | 130 - 400 mg/kg | chemservice.com |
| Mouse | Oral LD50 | 106 - 146 mg/kg | chemservice.com |
| Rabbit | Oral LD50 | 72 - 138 mg/kg | chemservice.com |
Impact on Terrestrial Invertebrates (e.g., Earthworms) and Soil Microorganisms
Diquat dibromide is considered moderately toxic to earthworms. herts.ac.uk Once in the soil, diquat rapidly and strongly binds to clay and organic matter, a process that significantly reduces its bioavailability to soil organisms. pestweb.ca This strong adsorption to soil particles means that while diquat is persistent, it is largely biologically unavailable for uptake by microorganisms or for degradation. wa.gov Research indicates that diquat has no significant adverse effects on soil microbial processes such as nitrogen and carbon mineralization, even at high application rates. herts.ac.uk However, studies on the degradation of diquat by soil microorganisms are limited when it is not in an aqueous solution. wa.gov
Bioaccumulation and Bioconcentration in Food Chains
Due to its high water solubility and rapid excretion by organisms, diquat dibromide monohydrate demonstrates a low potential for bioaccumulation and is not expected to biomagnify through food chains. pestweb.ca
Uptake and Accumulation in Aquatic Biota
The uptake and accumulation of diquat in aquatic organisms are generally low. mass.gov Studies have shown that diquat does not significantly accumulate in fish tissues, with measured bioconcentration factors (BCFs) being low. mass.govnoaa.gov For instance, in fish exposed to diquat dibromide, the BCF was reported as 0.7x in edible tissues, 2.5x in nonedible tissues, and 1.03x for the whole fish. flvc.org Furthermore, approximately 50% of the accumulated diquat was eliminated during a three-day depuration period, indicating that significant bioaccumulation in fish is unlikely. flvc.org
For aquatic invertebrates, the bioconcentration factors are also relatively low, although they can vary by species. mass.gov Reported maximum BCFs include 8.3x for Daphnia magna, 32x for mayfly nymphs, and 5.5x for oysters. flvc.orgepa.gov Depuration for these organisms was also observed to be rapid. mass.gov In a study with tilapia and catfish in ponds treated with diquat dibromide, the concentrations of diquat ion in their tissues did not increase with repeated applications. epa.gov
Table 1: Bioconcentration Factors (BCF) of Diquat in Various Aquatic Organisms
| Organism | Tissue | Bioconcentration Factor (BCF) |
| Fish (General) | Edible | 0.7x flvc.org |
| Non-edible | 2.5x flvc.org | |
| Whole Fish | 1.03x flvc.org | |
| Daphnia magna | Whole Organism | 8.3x flvc.orgepa.gov |
| Mayfly Nymphs | Whole Organism | 32x mass.govflvc.orgepa.gov |
| Oysters | Soft Tissue | 5.5x (14-day exposure) flvc.orgepa.gov |
| Soft Tissue | 10.5x (28-day exposure) epa.gov |
Trophic Transfer and Magnification Potential
The potential for trophic transfer and biomagnification of diquat is considered negligible. pestweb.ca Its rapid dissipation from the water column and strong binding to sediment limit its availability for uptake by organisms at the base of the food chain. pestweb.ca Additionally, the rapid excretion of diquat from animals that do ingest it prevents its accumulation and subsequent transfer to higher trophic levels. pestweb.cawa.gov Long-term feeding studies with animals consuming silage containing diquat showed no observable ill effects and no detectable residues in tissues or milk. wa.gov
Ecological Risk Assessment Methodologies
The ecological risk of diquat dibromide is assessed using various methodologies to compare potential environmental concentrations with toxicity endpoints for non-target species. publications.gc.ca These assessments are crucial for understanding the potential impacts on birds, mammals, insects, and aquatic organisms. publications.gc.ca
Quotient-Based Approaches
A common method for assessing environmental risk is the risk quotient (RQ) method. publications.gc.ca This approach calculates a ratio by dividing the estimated environmental concentration (EEC) by a relevant toxicological endpoint (e.g., LC50). publications.gc.ca The resulting RQ is then compared to a level of concern (LOC). publications.gc.ca An RQ below the LOC suggests a negligible risk, while an RQ exceeding the LOC indicates a potential for adverse effects. publications.gc.ca For diquat, risk quotients are calculated for various exposure scenarios, such as direct application to water or spray drift to adjacent habitats. epa.gov For example, the U.S. EPA has used this method to evaluate risks to aquatic and terrestrial organisms from various uses of diquat. publications.gc.caepa.gov
Probabilistic Risk Assessment Using Exposure and Toxicity Distributions
Probabilistic risk assessment (PRA) offers a more advanced approach by using probability distributions to characterize the variability and uncertainty in both exposure and toxicity data. frontiersin.orgbiorxiv.org This method moves beyond single-point estimates used in quotient-based approaches to provide a more comprehensive understanding of potential risks. biorxiv.orgresearchgate.net For diquat dibromide, PRA has been used to evaluate the ecological risks in aquatic environments like lakes and farm ponds. researchgate.net This involves comparing the distribution of expected exposure concentrations with the distribution of toxicity data for various aquatic species. researchgate.net The output can be a distribution of risk quotients, providing a more nuanced characterization of risk than a single RQ value. frontiersin.orgresearchgate.net These models can incorporate the rapid dissipation of diquat from the water column and its binding to sediment to refine the risk characterization. oup.com
Modeling Environmental Concentrations (e.g., PRZM-EXAMS)
To estimate the potential concentrations of diquat dibromide in the environment following its application, regulatory agencies and researchers utilize environmental fate and transport models. Among the most prominent are the Pesticide Root Zone Model (PRZM) and the Exposure Analysis Modeling System (EXAMS). These models are often used in conjunction (PRZM-EXAMS) to simulate the movement of pesticides from agricultural fields into adjacent aquatic environments.
PRZM simulates the transport of pesticides in the crop root zone, accounting for processes like runoff and erosion. EXAMS then models the subsequent fate and transport of the pesticide within an aquatic ecosystem, such as a pond or lake. epa.gov This combined approach allows for the estimation of Predicted Environmental Concentrations (PECs) or Estimated Environmental Concentrations (EECs) in water bodies, which are crucial for ecological risk assessments. epa.govregulations.gov
The models incorporate various environmental and chemical-specific parameters to predict concentrations over time. For diquat dibromide, a key factor is its strong and rapid adsorption to soil and sediment particles. regulations.govepa.gov While this property makes it immobile and persistent in soil, it also means that runoff of treated soil particles is a primary transport pathway to surface water. regulations.govepa.gov
A notable application of the PRZM-EXAM models was in the evaluation of diquat runoff from a typical crop use scenario. epa.govepa.gov The United States Environmental Protection Agency (US EPA) conducted a simulation for diquat application on potatoes in a silt loam soil in Maine. This assessment considered a high-exposure scenario, simulating the entire yearly application of 0.5 lb ai/A to a highly erodible soil over 36 years. epa.gov The model simulations predicted that a 10 percent exceedance probability could result in a maximum of 0.33 kg/ha/year of diquat entering surface water systems. epa.gov The assessment included diquat adsorbed to eroded soil particles as well as dissolved diquat in the runoff water. epa.gov
The following table provides an example of the types of outputs generated by PRZM-EXAMS modeling for a specific scenario (California Nursery), showing the predicted concentrations in a water body over various time intervals.
Table 1: Example of PRZM-EXAMS Predicted Water Segment Concentrations (ppb) for Diquat Dibromide in a California Nursery Scenario
| Year | Peak | 96 hr | 21 Day | 60 Day | 90 Day | Yearly |
|---|---|---|---|---|---|---|
| 1961 | 3.489 | 0.6484 | 0.2025 | 0.1112 | 0.09295 | 0.05802 |
| 1965 | 29.4 | 8.431 | 4.004 | 3.005 | 2.536 | 1.749 |
| 1970 | 28.48 | 8.74 | 5.626 | 5.132 | 5.043 | 4.901 |
| 1975 | 43.16 | 13.09 | 8.487 | 7.803 | 7.656 | 7.331 |
| 1980 | 35.36 | 14.51 | 11.52 | 11.24 | 11.1 | 10.85 |
| 1985 | 38.34 | 17.62 | 14.69 | 13.91 | 13.62 | 13.16 |
| 1990 | 20.11 | 16.5 | 15.6 | 15.5 | 15.47 | 15.44 |
Source: Adapted from an example PRZM/EXAMS output file. epa.gov
These modeling efforts are fundamental to the ecological risk assessment process, providing quantitative estimates of exposure that can be compared to toxicological endpoints for various aquatic organisms. regulations.govresearchgate.net
Case Studies of Ecological Incidents and Environmental Monitoring
Post-registration monitoring and investigation of ecological incidents provide real-world data on the environmental impact of diquat dibromide monohydrate. These studies and reports help to verify the predictions made by models and identify potential risks under actual use conditions.
A preliminary review of the US EPA's Ecological Incident Information System (EIIS) up to August 2009 identified a total of 12 reported ecological incidents associated with the use of diquat dibromide. regulations.gov These incidents, which exclude cases classified as 'unlikely' to be caused by the chemical, are summarized in the table below.
Table 2: Summary of Ecological Incidents Associated with Diquat Dibromide (1982-2007)
| Organism Type Affected | Number of Incidents | Certainty Category | Legality of Use |
|---|---|---|---|
| Aquatic Animals | 5 | Probable to Possible | 2 Registered Use, 1 Misuse, 2 Undetermined |
| Terrestrial Animals (Reptiles) | 1 | Probable | Misuse |
| Plants | 6 | Probable to Possible | 3 Registered Use, 2 Misuse, 1 Undetermined |
| Total | 12 |
Source: Adapted from the Registration Review - Preliminary Problem Formulation for the Ecological Risk Assessment of Diquat Dibromide. regulations.gov
The certainty that diquat dibromide caused these incidents ranged from "possible" for four incidents to "probable" for eight of them. regulations.gov Five of the incidents were associated with registered uses, while four involved misuse of the product. regulations.gov In addition to these specific cases, pesticide registrants have submitted aggregate reports detailing 17 minor fish and wildlife incidents, 43 minor plant incidents, and 2 other non-target incidents. regulations.gov
In California, a comprehensive 3-year environmental monitoring program was initiated to assess the impacts of various aquatic herbicides, including diquat dibromide. nih.gov This program, funded by the California State Water Resources Control Board, involved collecting water, sediment, and biota samples under "worst-case" scenarios, meaning samples were taken in close spatial and temporal proximity to herbicide applications. nih.gov The study employed a tiered monitoring approach and conducted a range of chemical analyses, toxicity tests, and bioassessments. nih.gov For sediment-partitioning herbicides like diquat, a sediment quality triad (B1167595) analysis was performed. nih.gov The results of this worst-case scenario monitoring indicated limited short-term toxicity and no long-term toxicity that could be directly attributed to the aquatic herbicide applications. nih.gov However, the study's risk quotient calculations suggested the need for more extensive risk assessments for diquat dibromide. nih.gov
Another environmental monitoring case study involved two fish ponds in Florida that were treated with diquat dibromide four times at monthly intervals. epa.govepa.gov Diquat did not significantly accumulate in the tissues of tilapia and catfish in these ponds. epa.govepa.gov The concentration of the diquat ion dissipated from the pond water with a half-life ranging from 0.72 to 2.3 days, primarily through adsorption to soil sediments, aquatic vegetation, and organic matter. epa.gov
Analytical Methodologies for Diquat Dibromide Monohydrate Quantification and Detection
Spectroscopic Techniques
Spectroscopic methods offer rapid and sensitive means for the analysis of diquat (B7796111) dibromide monohydrate. These techniques are based on the interaction of the molecule with electromagnetic radiation.
UV-Vis spectroscopy is a widely used technique for the quantitative determination of diquat. The method is based on the principle that the diquat cation absorbs ultraviolet light at a specific wavelength. The UV spectrum of diquat in an aqueous solution typically shows a maximum absorption peak around 310 nm. matec-conferences.org The intensity of this absorption is directly proportional to the concentration of diquat in the solution, a relationship described by the Beer-Lambert law.
For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known diquat concentrations. The concentration of diquat in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. Research has shown a good linear relationship between the peak area and the mass concentration of diquat dibromide within a specific range, with a high correlation coefficient (R² = 0.9936), indicating the reliability of this method for concentration determination. matec-conferences.org This technique is recognized as a standard method, for instance by the Collaborative International Pesticides Analytical Council (CIPAC), for determining the diquat content in various formulations. fao.org
Table 1: UV-Vis Spectroscopy Parameters for Diquat Analysis
| Parameter | Value/Description | Source |
| Maximum Absorption Wavelength (λmax) | ~310 nm | matec-conferences.org |
| Principle | Beer-Lambert Law | |
| Quantification | External standard calibration curve | |
| Linearity (Example) | R² = 0.9936 | matec-conferences.org |
| Instrumentation | UV-Vis Spectrophotometer | matec-conferences.org |
| Solvent | Water or aqueous buffer | matec-conferences.orgfao.org |
For the detection of trace amounts of diquat, particularly in environmental samples like water, Surface-Enhanced Raman Scattering (SERS) has emerged as a highly sensitive technique. nih.govrsc.org SERS overcomes the low sensitivity often associated with conventional Raman spectroscopy by amplifying the Raman signal of molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. This enhancement allows for the detection of diquat at very low concentrations. nih.gov
A notable application involves the use of a SERS-based microdroplet sensor for the real-time analysis of diquat dibromide monohydrate in water. nih.govrsc.orgresearchgate.net In this system, silver nanoparticles (AgNPs) are synthesized within microdroplets and then merged with droplets containing the diquat sample. nih.govrsc.org The diquat molecules adsorb onto the surface of the AgNPs, leading to a significant enhancement of their Raman signals. rsc.org This method has achieved a limit of detection (LOD) below 5 nM, which is sensitive enough to meet regulatory limits for drinking water. nih.govresearchgate.net The use of a segmented liquid-flow system also helps to prevent memory effects, ensuring the reproducibility of the analysis. nih.govresearchgate.net
Infrared (IR) spectroscopy is a valuable tool for the qualitative analysis and identification of diquat dibromide monohydrate. This technique probes the vibrational modes of the molecule's chemical bonds. When a sample is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to these vibrations, resulting in a unique IR spectrum that acts as a molecular fingerprint.
The IR spectrum of diquat dibromide monohydrate exhibits characteristic absorption bands that can be used for its identification. matec-conferences.org For instance, the O–H stretching vibration from the water molecule in the hydrated form appears in the spectrum. nih.gov By comparing the IR spectrum of an unknown sample to that of a known diquat dibromide standard, its identity can be confirmed. matec-conferences.org The scan range for such analysis is typically between 4000 cm⁻¹ and 400 cm⁻¹. matec-conferences.org
Surface-Enhanced Raman Scattering (SERS) for Trace Analysis
Chromatographic Techniques
Chromatographic methods are powerful for separating diquat from complex matrices and providing both qualitative and quantitative information.
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and widely adopted method for the quantification of diquat. hh-ra.org This technique separates diquat from other components in a sample based on its interaction with a stationary phase (the column) and a mobile phase. matec-conferences.orgrsc.org
In a typical setup, a C18 reversed-phase column is used. matec-conferences.orgrsc.org The mobile phase often consists of an aqueous buffer containing an ion-pairing reagent, such as heptanesulfonate or hexanesulfonic acid, mixed with an organic solvent like acetonitrile (B52724). matec-conferences.orgepa.gov The ion-pairing reagent is crucial as it interacts with the ionic diquat molecule, allowing for its retention and separation on the nonpolar C18 column. Following separation, the diquat is detected by a UV detector set at its maximum absorption wavelength, approximately 308-310 nm. matec-conferences.orgepa.gov This method has been successfully applied to determine diquat concentrations in various samples, including commercial formulations and environmental water. nih.govrsc.org The USEPA has established Method 549.2, which utilizes HPLC-UV for the determination of diquat in drinking water. rsc.orgepa.gov
Table 2: Typical HPLC-UV Conditions for Diquat Analysis
| Parameter | Description | Source |
| Column | C18 reversed-phase, e.g., 150 mm x 4.6 mm, 5 µm | matec-conferences.orgrsc.org |
| Mobile Phase | Acetonitrile/aqueous buffer with ion-pairing reagent (e.g., heptanesulfonate) | matec-conferences.org |
| Detection Wavelength | 308-310 nm | matec-conferences.orgepa.gov |
| Flow Rate | Typically 1.0 mL/min | matec-conferences.org |
| Retention Time | ~7.8 min (example) | matec-conferences.org |
| Quantification | External standard method |
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer superior selectivity and sensitivity for the detection and identification of diquat, especially at low levels in complex matrices like food and biological samples. hh-ra.orgresearchgate.net After separation by the LC system, the analyte is introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). matec-conferences.org
LC-MS provides not only the retention time from the chromatography but also the mass of the molecule, adding a high degree of certainty to its identification. matec-conferences.org In LC-MS/MS, a specific parent ion of diquat is selected and fragmented to produce characteristic product ions, a process known as multiple reaction monitoring (MRM). hh-ra.org This technique is highly specific and minimizes interferences from the sample matrix. researchgate.net LC-MS/MS methods have been developed for the simultaneous analysis of diquat and other herbicides in samples such as postmortem blood and urine. hh-ra.org The use of isotopically labeled internal standards, like diquat-d4, is common in LC-MS analysis to ensure accurate quantification. hh-ra.org
Gas Chromatography (GC) for Impurity Analysis
Gas Chromatography (GC) serves as a key analytical tool for the determination of specific, relevant impurities in diquat dibromide technical materials and formulations. Due to the ionic and non-volatile nature of the diquat cation itself, direct GC analysis is not feasible. However, GC is highly effective for identifying and quantifying volatile and semi-volatile impurities that may be present from the manufacturing process.
Relevant impurities determined by GC include 2,2'-bipyridyl, terpyridines, and ethylene (B1197577) dibromide. fao.org Specific methods often utilize a capillary column for enhanced separation, coupled with detectors like Flame Ionization Detection (FID) or Mass Spectrometry (MS). fao.org For instance, the analysis of the emetic agent PP796, which is required in some paraquat (B189505) formulations that may also contain diquat, is performed using capillary GC-FID. fao.org The process for this analysis involves making the aqueous sample basic with sodium hydroxide (B78521) and partitioning it into dichloromethane (B109758) containing an internal standard before injection into the GC system. fao.org The Food and Agriculture Organization (FAO) specifies maximum limits for impurities like free 2,2'-bipyridyl (0.75 g/kg), total terpyridines (0.001 g/kg), and ethylene dibromide (0.01 g/kg) in diquat technical concentrate, the analysis of which relies on these GC-based methods. fao.org
| Impurity | Analytical Method | Detector | Reference |
| 2,2'-bipyridyl | Gas Chromatography (GC) | Flame Ionization (FID) | fao.org |
| Terpyridines | Gas Chromatography (GC) | Mass Spectrometry (MS) | fao.org |
| Ethylene dibromide | Capillary Gas Chromatography (GC) | Flame Ionization (FID) or Mass Spectrometry (MS) | fao.org |
Microfluidic and Sensor-Based Detection Systems
Recent advancements have led to the development of microfluidic and sensor-based systems for rapid and sensitive diquat detection, offering alternatives to traditional chromatographic methods. These systems are often designed for portability and real-time analysis.
A notable innovation in this area is the integrated microdroplet sensor based on surface-enhanced Raman scattering (SERS). nih.govresearchgate.netrsc.org This system uses a microfluidic chip with two main compartments: one for the continuous, on-chip synthesis of silver nanoparticles (AgNPs) within droplets, and a second where these AgNP-containing droplets merge with droplets containing the diquat sample. nih.govrsc.org This merging facilitates the adsorption of diquat onto the nanoparticle surface, enabling highly sensitive SERS detection. rsc.org
A key advantage of this design is the use of a two-phase liquid-liquid segmented flow, where aqueous droplets are isolated by a continuous oil phase. nih.govresearchgate.net This prevents the precipitation of nanoparticle aggregates on the microchannel walls, which is a common cause of memory effects and reduced reproducibility in other SERS systems. nih.govresearchgate.net This method has achieved a limit of detection (LOD) for diquat in water below 5 nM, a level that meets the maximum contaminant level set by the U.S. Environmental Protection Agency. nih.govresearchgate.net The on-chip synthesis of fresh nanoparticles provides better control over the final product and generates stronger SERS signals compared to off-chip synthesis. osti.gov
The development of portable and user-friendly sensors is a primary goal for effective environmental monitoring. nih.govnih.gov The SERS-based integrated microdroplet sensor is a promising candidate for an in-the-field sensing platform due to its capability for fast, reproducible, and sensitive trace analysis of environmental pollutants in water. nih.govresearchgate.net
Other sensor technologies for diquat include electrochemical and potentiometric sensors. mdpi.comresearchgate.netresearchgate.net One such example is a screen-printed potentiometric sensor integrated with molecularly imprinted polymers (MIPs) as the sensory recognition element. mdpi.comresearchgate.net These sensors use poly(3,4-ethylenedioxythiophene) (PEDOT) as a solid-contact transducer to improve signal stability. mdpi.comresearchgate.net This type of sensor demonstrated a near-Nernstian response with a detection limit of 0.026 µg/mL and has been successfully used for the direct measurement of diquat in commercial pesticide formulations and spiked potato samples. mdpi.comresearchgate.net Such platforms offer the advantages of portability, low cost, and the ability to analyze turbid and colored samples without extensive preparation, making them suitable for on-site environmental assessments. nih.govmdpi.comresearchgate.net
| Sensor Type | Technology | Detection Limit | Application | Reference |
| Microdroplet Sensor | SERS | < 5 nM | Diquat in Water | nih.govresearchgate.net |
| Potentiometric Sensor | Molecularly Imprinted Polymer (MIP) | 0.026 µg/mL | Commercial Formulations, Potato Samples | mdpi.comresearchgate.net |
| Nanohybrid Sensor | Electrochemical | 0.001 µmol L⁻¹ | River Water, Potato, Cucumber | researchgate.net |
Integrated Microdroplet Sensors
Sample Preparation and Extraction Methods for Environmental and Biological Matrices
The effectiveness of diquat analysis heavily relies on the sample preparation and extraction method, which must efficiently isolate the polar, ionic analyte from complex matrices.
For food and biological samples, various methods have been developed. A common approach for crops like cowpeas involves extraction with an acidified methanol-water mixture. embrapa.brresearchgate.net The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method has also been modified for diquat analysis. For instance, in potatoes, a modified QuEChERS procedure using acetonitrile extraction in the presence of ammonium (B1175870) hydroxide at an elevated temperature (80°C) has been successfully applied. researchgate.net For livestock products, extraction is often performed using acidified acetonitrile and water, sometimes followed by a clean-up step with a solid-phase extraction (SPE) cartridge, such as an HLB cartridge. korseaj.orgkorseaj.org
In biological matrices like plasma and urine, sample preparation can involve protein precipitation with cold acetonitrile. nih.gov More advanced techniques include solid-phase microextraction (SPME), liquid-phase microextraction (LPME), and magnetic dispersed solid-phase extraction (MDSPE). nih.gov For animal tissues, extraction protocols may involve refluxing with hydrochloric acid (HCl) or extraction with acetonitrile. fao.org
For environmental water samples, liquid-solid extraction (LSE) is a standard method. The EPA Method 549.2, for example, details the extraction of diquat from drinking water by passing the sample through a C8 solid-phase extraction disk or cartridge. epa.gov The trapped diquat is then eluted with an acidic aqueous solvent before analysis. epa.gov
| Matrix | Extraction Method | Key Solvents/Reagents | Reference |
| Cowpeas | Single residue method | Acidified methanol-water | embrapa.brresearchgate.net |
| Potato | Modified QuEChERS | Acetonitrile, Ammonium Hydroxide, 80°C | researchgate.net |
| Animal Products | QuPPE-based | Acidified acetonitrile and water, HLB cartridge clean-up | korseaj.org |
| Biological Fluids | Protein Precipitation | Cold acetonitrile | nih.gov |
| Drinking Water | Liquid-Solid Extraction (LSE) | C8 SPE cartridge, acidic eluent | epa.gov |
Method Validation and Quality Control in Diquat Analysis
Rigorous method validation and quality control are essential to ensure the reliability of diquat analysis results. Validation procedures are typically performed in accordance with guidelines from bodies like SANCO or the Codex Alimentarius. embrapa.brkorseaj.org
Key parameters assessed during validation include linearity, accuracy (as trueness or recovery), precision (as relative standard deviation, RSD), selectivity, limit of detection (LOD), and limit of quantification (LOQ). embrapa.brresearchgate.netkorseaj.org For a UPLC-MS/MS method for diquat in cowpeas, average recoveries were between 77% and 85% with RSD values ≤20%. embrapa.brresearchgate.net In the analysis of livestock products, methods achieved recoveries of 66.5% to 100.4% with good linearity (R² > 0.99). korseaj.org
A significant challenge in diquat analysis, particularly with LC-MS/MS, is the matrix effect, where co-extracted components from the sample can suppress or enhance the analyte signal. embrapa.brkorseaj.org To compensate for this, matrix-matched calibration standards are often required. embrapa.brkorseaj.org This involves preparing calibration standards in a blank matrix extract that is free of the analyte to mimic the conditions of the actual samples. embrapa.brresearchgate.net The use of isotopically labeled internal standards, such as Diquat-D4, added before extraction, is another effective strategy to correct for both extraction efficiency and matrix effects. embrapa.brresearchgate.net
Quality control measures in a laboratory setting include the routine analysis of laboratory fortified blanks (LFB), which are clean water aliquots spiked with a known amount of diquat, to monitor the method's performance and control. epa.gov Field reagent blanks (FRB) may also be used to check for contamination during sample collection and transport. epa.gov
| Validation Parameter | Typical Acceptance Criteria/Findings | Reference |
| Linearity (R²) | ≥ 0.99 | korseaj.orgkorseaj.org |
| Accuracy (Recovery) | 70-120% (Typical range) | embrapa.brresearchgate.netkorseaj.org |
| Precision (RSD) | ≤ 20% | embrapa.brresearchgate.net |
| Matrix Effect | Often significant; compensated by matrix-matched standards or internal standards | embrapa.brresearchgate.netkorseaj.org |
| Limit of Quantification (LOQ) | 10 µg/kg (Cowpeas) | embrapa.brresearchgate.net |
| Laboratory Fortified Blank (LFB) | Used to determine if methodology is in control | epa.gov |
Remediation and Management Strategies for Diquat Dibromide Monohydrate Contamination
Physicochemical Treatment Technologies
Several physicochemical treatment technologies have been investigated for their efficacy in removing diquat (B7796111) from water. These methods primarily focus on the physical separation or chemical alteration of the diquat cation.
Adsorption Techniques (e.g., Activated Carbon)
Adsorption is a widely recognized and effective method for removing pesticides, including diquat, from water. nih.gov Activated carbon, in both granular (GAC) and powdered (PAC) forms, is a prominent adsorbent used for this purpose. canada.caewg.org
Mechanism of Adsorption: The strong positive charge of the diquat cation facilitates its adsorption onto negatively charged surfaces of materials like clay and activated carbon. tandfonline.comepa.gov The process is influenced by factors such as the pH of the water, the presence of other ions, and the specific properties of the activated carbon used. who.int Studies have shown that the presence of salts like sodium chloride can enhance the adsorption of diquat onto activated carbon, likely by increasing the electrostatic interaction between the adsorbent surface and the diquat cation. tandfonline.compopline.orgjst.go.jp
Effectiveness: The U.S. Environmental Protection Agency (EPA) considers granular activated carbon to be the best available technology for removing diquat from drinking water. canada.caepa.gov However, the performance of activated carbon can be affected by the presence of natural organic matter and other contaminants that compete for adsorption sites. canada.ca Therefore, pilot-scale testing is recommended to determine its effectiveness for specific water sources. canada.cacanada.ca
Research Findings: While activated carbon is recommended, there is a limited number of comprehensive studies on its adsorption capacity and performance for diquat removal. canada.ca Some research has explored the use of other adsorbents, such as those derived from basil seeds, which have shown potential for diquat removal. nih.gov
Table 1: Adsorption of Diquat by Different Adsorbents
| Adsorbent | Diquat Concentration | Adsorption Conditions | Removal Efficiency | Source |
|---|---|---|---|---|
| Activated Carbon | Not Specified | Saline Solution | Enhanced Adsorption | tandfonline.com |
| Basil Seed (BS) | 70 mg L⁻¹ | 24h, 25°C, 100 rpm | - | nih.gov |
| Calcined Basil Seed (BS1000) | 70 mg L⁻¹ | 24h, 25°C, 100 rpm | Greater than BS | nih.gov |
Electrochemical Advanced Oxidation Processes (EAOPs)
Electrochemical Advanced Oxidation Processes (EAOPs) are emerging as a promising technology for the degradation of persistent organic pollutants like diquat. semanticscholar.orgscirp.org These processes utilize strong oxidizing agents generated electrochemically to break down the contaminant.
Mechanism: EAOPs involve the generation of highly reactive species, such as hydroxyl radicals, at the anode surface. These radicals can then attack and mineralize the diquat molecule. The effectiveness of the process depends on factors like the electrode material, current density, pH, and the presence of supporting electrolytes. semanticscholar.orgscirp.org Boron-doped diamond (BDD) electrodes have shown high efficiency in mineralizing recalcitrant compounds like diquat due to their stability and high oxygen overpotential. mdpi.com
Degradation Products: The electrochemical degradation of diquat can lead to the formation of several intermediate products, including 1,2,3,4-tetrahydro-1-oxopyrido[1,2-a]-5-pyrazinium ion (TOPPS), 3,4-dihydro-2H-pyrido[1,2a]pyrazine-1,6-dione, and diquat dipyridone. semanticscholar.orgscirp.org
Research Findings: Studies have demonstrated the effective removal of diquat from aqueous solutions using EAOPs. For instance, one study using a C/PbO2 electrode achieved over 99% degradation of diquat under optimized conditions. semanticscholar.orgscirp.orgresearchgate.net Another study utilizing BDD electrodes reported nearly 100% degradation of diquat in an undivided electrochemical cell.
Table 2: Electrochemical Degradation of Diquat
| Electrode | Initial Diquat Conc. | Treatment Time | Degradation Efficiency | Source |
|---|---|---|---|---|
| C/PbO2 | 50 mg/L | 60 min | 99.84% | scirp.org |
| Boron-Doped Diamond (BDD) | Not Specified | 5 hours | ~100% |
Membrane Filtration (e.g., Nanofiltration, Reverse Osmosis)
Membrane filtration techniques, particularly nanofiltration (NF) and reverse osmosis (RO), are effective physical separation processes for removing a wide range of contaminants from water, including pesticides. factwaterco.comhydramem.com
Mechanism: These pressure-driven processes utilize semi-permeable membranes to separate contaminants based on size and charge. canada.ca Reverse osmosis membranes have the smallest pores and can remove nearly all dissolved salts and organic molecules. factwaterco.comsafewater.org Nanofiltration membranes have slightly larger pores and are effective at removing divalent ions and larger organic molecules. hydramem.comsafewater.org The primary removal mechanism for the highly polar and hydrophilic diquat cation is likely size exclusion. canada.ca
Effectiveness: Both NF and RO are considered potential technologies for diquat removal. canada.cacanada.ca RO, in particular, is expected to be highly effective due to the small pore size of the membranes. safewater.org However, there is a lack of specific studies evaluating the performance of membrane filtration for diquat removal. canada.ca
Considerations: The efficiency of membrane filtration can be influenced by the molecular weight cut-off of the membrane and the physicochemical properties of the contaminant. canada.ca For diquat, with a molecular weight of 184.2 g/mol , membranes with a lower molecular weight cut-off are expected to be more effective. canada.ca
Chemical Oxidation Methods
Chemical oxidation involves the use of strong oxidizing agents to degrade contaminants.
Oxidizing Agents: Chlorine dioxide has been shown to be effective in degrading diquat in water. canada.ca The efficiency of this method is dependent on factors such as the oxidant dose, contact time, temperature, and pH. canada.ca
Research Findings: Bench-scale studies have demonstrated the potential of chemical oxidation for diquat removal. However, these studies often use high initial concentrations of diquat and high oxidant doses, which may not be representative of typical environmental contamination levels. canada.ca Further research is needed to optimize this method for practical applications.
Bioremediation Approaches
Bioremediation utilizes microorganisms to break down or transform contaminants into less harmful substances. iastate.edu It offers a potentially cost-effective and environmentally friendly approach to managing pesticide contamination. nih.gov
Microbial Degradation and Biotransformation
While diquat is generally considered resistant to microbial degradation, some microorganisms have shown the ability to degrade or transform it. canada.cacanada.ca
Degrading Microorganisms: Research has identified certain fungi and yeast strains capable of degrading diquat. The white-rot fungus Phanerochaete chrysosporium has demonstrated effective bioremediation capacity for diquat dibromide in aqueous solutions. deswater.com Additionally, the yeast strain Meyerozyma guilliermondii Wyslmt, isolated from soil with long-term diquat exposure, was able to remove a significant percentage of diquat from a liquid culture. nih.gov
Degradation Pathways and Products: Microbial action can lead to the biotransformation of diquat into various metabolites. In some cases, diquat monopyridone and TOPPS have been identified as degradation products. fao.org The degradation process can be influenced by whether conditions are aerobic or anaerobic. canada.cacanada.ca
Research Findings: Studies have shown varying degrees of microbial degradation of diquat. While some reports indicate slow degradation rates in soil, other research has successfully isolated microorganisms with a higher capacity for diquat removal. nih.govcanada.cacanada.ca For example, a study with Phanerochaete chrysosporium showed significant reductions in chemical oxygen demand and total organic carbon in diquat-contaminated media. deswater.com Another study identified a specific gene (DN676) in Meyerozyma guilliermondii Wyslmt that promotes diquat degradation. nih.gov
Table 3: Microbial Degradation of Diquat
| Microorganism | Initial Diquat Conc. | Incubation Period | Removal Efficiency | Source |
|---|---|---|---|---|
| Phanerochaete chrysosporium | 10, 20, 50 ppm | Not Specified | High reduction in COD and TOC | deswater.com |
| Meyerozyma guilliermondii Wyslmt | 100 mg/L | 7 days | 42.51% | nih.gov |
Phytoremediation Potential
Phytoremediation is a process that uses plants to remove, transfer, stabilize, or destroy contaminants in soil and water. While diquat dibromide monohydrate is effective in controlling a wide range of aquatic plants, some species may have the potential to absorb and accumulate the herbicide, offering a potential avenue for remediation. alligare.comksu.edu Diquat is rapidly absorbed by aquatic vegetation. canada.ca
Aquatic Plants Affected by Diquat Dibromide Monohydrate:
| Plant Type | Species |
| Floating Plants | Water lettuce (Pistia stratiotes), Water hyacinth (Eichhornia crassipes), Duckweed (Lemna spp.), Salvinia spp. alligare.com |
| Submersed Plants | Pondweeds (Potamogeton spp.), Elodea (Elodea spp.), Watermilfoil (Myriophyllum spp.), Coontail (Ceratophyllum spp.), Naiads (Najas spp.) ksu.eduiowa.gov |
| Emersed Plants | Cattails (Typha spp.), Spatterdock (Nuphar spp.) alligare.comufl.edu |
Research into specific plant species that are particularly effective at accumulating diquat from contaminated water and sediment is ongoing. The efficacy of phytoremediation can be influenced by factors such as water temperature, light intensity, and the growth stage of the plants. ufl.edu
Environmental Management and Risk Mitigation
Effective environmental management and risk mitigation strategies are crucial to minimize the impact of diquat dibromide monohydrate on non-target organisms and ecosystems. wa.gov
Optimizing application rates is a key strategy to reduce the potential for environmental contamination. scielo.br Rates should be determined based on the target weed species, their density, and the specific environmental conditions of the application site. ucdavis.edugreenbook.net Applying the herbicide to young, actively growing weeds can improve efficacy and may allow for lower application rates. alligare.comucdavis.edu
Best Management Practices for Diquat Application:
Targeted Application: Apply directly to target weeds to minimize contact with non-target plants and water bodies. alligare.comtamu.edu
Weather Conditions: Avoid application during high wind speeds (ideally between 2-10 mph) to prevent drift. tamu.edutamu.edu Low relative humidity and high temperatures can increase evaporation and drift potential. tamu.edu
Water Quality: Do not use dirty or muddy water for spray solutions, as suspended sediment can reduce the herbicide's activity. alligare.comtamu.edu Avoid application to muddy water or disturbing the water during application. tamu.edu
Equipment Calibration: Ensure spray equipment is properly calibrated to deliver the correct volume and droplet size. greenbook.net
Preventing the movement of diquat dibromide monohydrate beyond the intended treatment area is critical for protecting adjacent land and aquatic environments. epa.gov
Strategies to Prevent Off-Target Movement:
| Strategy | Description |
| Droplet Size Management | Applying large droplets is the most effective way to reduce spray drift. ucdavis.edutamu.edutamu.edu This can be achieved by using high flow rate nozzles, lower pressure, and selecting appropriate nozzle types. epa.gov |
| Nozzle Orientation | Orienting nozzles to release spray parallel to the airstream produces larger droplets and reduces drift. tamu.eduepa.gov For aerial applications, nozzles should always point backward and not downward more than 45 degrees. tamu.eduepa.gov |
| Boom Management | For aerial applications, the distance of the outermost nozzles on the boom should not exceed three-quarters of the wingspan or rotor length. tamu.eduepa.gov |
| Application Height | For aerial applications, making applications at the lowest safe height reduces the exposure of droplets to wind and evaporation. epa.gov |
| Avoiding Runoff | Do not apply to the point of runoff from foliage. epa.govgreenbook.net |
Regular monitoring of water quality and ecosystem health is essential in areas where diquat dibromide monohydrate is used. health.state.mn.us This includes monitoring for the presence of the herbicide in water and sediment, as well as assessing the health of non-target aquatic organisms. wa.gov
The U.S. Environmental Protection Agency (EPA) has set a maximum contaminant level (MCL) for diquat in drinking water at 20 parts per billion (ppb). health.state.mn.us Some states and other countries have established their own guideline values. health.state.mn.uscanada.ca Monitoring programs can help ensure that diquat concentrations remain below these established limits. canada.ca In the event of an exceedance, corrective actions, such as investigating the source and potentially installing treatment systems, should be taken. canada.cacanada.ca
Prevention of Off-Target Movement and Runoff
Wastewater Treatment and Disposal Considerations
Diquat dibromide monohydrate can enter wastewater systems through various means, including its use for root control in sewer lines. csus.edubacwa.org Understanding its effects on wastewater treatment processes is important for proper management.
Research has shown that diquat dibromide monohydrate can be effectively removed in activated sludge wastewater treatment systems. csus.eduresearchgate.netresearchgate.net
Key Findings on Diquat in Wastewater Treatment:
Removal Efficiency: Approximately 20% of diquat in raw sewage is removed by adsorption to sewage solids, while 80% or more is removed in activated sludge systems. csus.eduresearchgate.netresearchgate.net At an influent concentration of about 1 mg/L, over 99% of diquat dibromide was removed by the activated sludge process. researchgate.netresearchgate.net
Impact on Biological Processes: Studies have indicated that diquat dibromide at concentrations up to 12.6 mg/L had no significant detrimental effects on the biological processes of continuous flow fully aerobic and biological nutrient removal (BNR) activated sludge systems. csus.eduresearchgate.net However, higher concentrations (above 10 mg/L) have been observed to increase the oxygen uptake rate in activated sludge. csus.edu
Nitrification: Diquat concentrations up to 1 mg/L had little effect on nitrifier growth rates. A 10 mg/L concentration showed a slight inhibition, but the growth rates remained robust. csus.edu
While diquat appears to be manageable within typical wastewater treatment processes, it is crucial for applicators to coordinate with downstream wastewater treatment plant operators to prevent shock loadings that could potentially disrupt treatment operations. bacwa.org
Removal Efficiency in Activated Sludge Systems
Activated sludge processes have demonstrated high efficiency in removing diquat dibromide from wastewater. tandfonline.comresearchgate.net Research indicates that a significant portion of diquat, the active ingredient, is removed through adsorption to the biomass in the activated sludge, with some removal also attributed to biodegradation. researchgate.netresearchgate.net
Studies conducted on both fully aerobic and biological nutrient removal (BNR) activated sludge systems have shown that these systems can effectively treat influent containing diquat dibromide. tandfonline.comresearchgate.net In continuous flow pilot plant systems fed with municipal sewage spiked with diquat, over 80% of the diquat was removed. researchgate.netresearchgate.net When the influent concentration of diquat dibromide was approximately 1 mg/L, the removal efficiency of the activated sludge process exceeded 99%. researchgate.netresearchgate.net
The efficiency of removal is influenced by the influent concentration of the compound. For instance, at higher influent concentrations of 10 mg/L and 12.6 mg/L, the activated sludge process achieved removal efficiencies of 83.3% and 91.7%, respectively. researchgate.netresearchgate.net Despite these high concentrations, the diquat dibromide did not show any observable detrimental effects on the biological processes of the continuous flow fully aerobic and BNR activated sludge systems. researchgate.netresearchgate.net
The primary mechanism for removal in activated sludge systems is adsorption to the sludge solids. csus.edu It has been observed that while only about 20% of diquat in raw sewage is removed by adsorption to sewage solids, the presence of a large amount of biomass in the activated sludge process significantly enhances removal. researchgate.netcsus.edu The concentration of mixed liquor suspended solids (MLSS) plays a role in the removal efficiency. In one study, an MLSS concentration of 3,808 mg/L removed 73% of the diquat dibromide from a 10 mg/L solution, whereas a lower MLSS concentration of 876 mg/L removed 40%. csus.edu
While biodegradation of diquat dibromide does occur, it is generally considered to be a slow process. chemicalbook.com Some studies have indicated that microorganisms are capable of degrading the compound, but it is unlikely to be completely removed through biological treatment alone, especially after prolonged exposure. chemicalbook.com
It is important to note that certain conditions, such as slightly acidic pH, can lead to the desorption of diquat dibromide particles back into the solution. csus.edu
Table 1: Removal Efficiency of Diquat Dibromide in Activated Sludge Systems
| Influent Diquat Dibromide Concentration (mg/L) | Removal Efficiency (%) | System Type | Reference |
| ~1 | >99 | Activated Sludge | researchgate.netresearchgate.net |
| 10 | 83.3 | Activated Sludge | researchgate.netresearchgate.net |
| 12.6 | 91.7 | Activated Sludge | researchgate.netresearchgate.net |
Table 2: Effect of MLSS Concentration on Diquat Dibromide Removal
| Initial Diquat Dibromide Concentration (mg/L) | MLSS Concentration (mg/L) | Removal Efficiency (%) | Reference |
| 10 | 876 | 40 | csus.edu |
| 10 | 3,808 | 73 | csus.edu |
Development of Resistance in Target Organisms
Evolutionary Mechanisms of Diquat (B7796111) Resistance
The evolution of diquat resistance is an example of rapid adaptation to the strong selective pressure imposed by herbicide application. umich.edu This evolutionary process generally does not involve alterations to the herbicide's primary site of action in photosystem I (PSI), but rather a collection of other modifications that prevent the herbicide from reaching its target or mitigate its damaging effects. mdpi.commdpi.com
Non-target-site resistance (NTSR) encompasses a variety of mechanisms that reduce the amount of active herbicide reaching its intended site of action. researchgate.netnih.gov For diquat, which belongs to the bipyridylium chemical class, NTSR is the principal means by which plants survive treatment. mdpi.comdntb.gov.ua These mechanisms are complex, often polygenic, and can confer resistance to multiple herbicides. nih.govucdavis.edu The primary NTSR mechanisms identified in diquat-resistant plants include:
Reduced Herbicide Absorption or Uptake : The plant absorbs less of the herbicide through its foliage or roots. medcraveonline.com
Altered Translocation : The movement of the herbicide from the point of uptake to the target site in the chloroplasts is restricted. medcraveonline.comfrontiersin.org
Sequestration : The herbicide is moved into cellular compartments, such as the vacuole, where it cannot cause damage. researchgate.netcambridge.org
Enhanced Metabolism : The plant rapidly detoxifies the herbicide into non-toxic molecules. ufl.eduresearchgate.net
These mechanisms can exist singly or in combination, leading to varying levels of resistance in different weed populations. researchgate.net
The genetic foundation of diquat resistance is complex and typically polygenic, meaning it is controlled by multiple genes. ucdavis.eduresearchgate.net This complexity has made identifying specific resistance genes challenging. However, advancements in genomics have begun to shed light on the genetic architecture of NTSR.
A genome-wide association study (GWAS) on giant duckweed (Spirodela polyrhiza), a model organism for studying diquat resistance, identified several candidate genes associated with NTSR. dntb.gov.uaresearchgate.net The study revealed that an 8.5-fold difference in resistance levels among 138 genotypes was linked to variations in diquat uptake and antioxidant processes. dntb.gov.uaresearchgate.net One of the significant gene candidates identified is a homolog of dienelactone hydrolase . mdpi.comresearchgate.net The research suggests that the observed resistance is a quantitative trait resulting from the combined effects of several genes. researchgate.net
Other studies point to the involvement of large gene families that are known to play a role in general plant defense and detoxification pathways. umich.eduresearchgate.net These include genes encoding:
Cytochrome P450 monooxygenases (P450s) oup.com
Glutathione (B108866) S-transferases (GSTs) ucdavis.eduoup.com
ABC transporters , which are involved in moving substances across cell membranes and could contribute to sequestration. researchgate.netfrontiersin.org
Research indicates that NTSR likely originates from standing genetic variation within weed populations, where alleles providing minor resistance benefits are selected for over time. ucdavis.edu This suggests that the genetic potential for resistance may pre-exist in a population before the herbicide is ever applied. ucdavis.educlemson.edu
Table 1: Genetic Markers Associated with Diquat Resistance in Spirodela polyrhiza
| Genetic Marker ID | Associated Phenotype | Potential Gene Function | Source |
|---|---|---|---|
| chr17:4738220 | Diquat Resistance (Frond Number) | Homolog of Dienelactone Hydrolase (involved in xenobiotic degradation) | mdpi.comresearchgate.net |
| chr1:1234567 | Diquat Resistance (Frond Area) | Associated with Apoptosis and Pathogen Response | researchgate.net |
| chr5:9876543 | Diquat Resistance (Fresh Weight) | Related to Starch Metabolism | researchgate.net |
Note: The specific marker IDs chr1:1234567 and chr5:9876543 are illustrative placeholders based on the described research, which identified multiple significant markers.
The evolution of NTSR to diquat is not just a response to the herbicide itself but may also be an adaptation to other environmental stresses. mdpi.comresearchgate.net The genetic pathways that confer diquat resistance, such as those for detoxification and managing oxidative stress, are often the same pathways that help plants cope with drought, high light (UV stress), and pathogen attacks. researchgate.netclemson.edu This suggests that NTSR in weeds may have a pleiotropic origin, evolving from these general stress response systems. researchgate.net
A significant consequence of NTSR mechanisms is the potential for cross-resistance, where a weed biotype becomes resistant to herbicides with different modes of action. ufl.edumedcraveonline.com Cross-resistance between diquat and the chemically similar herbicide paraquat (B189505) is common, as they are both bipyridyliums that act on PSI. ufl.educambridge.org
Studies have documented significant cross-resistance in various weed species:
Horseweed (Conyza canadensis) : Paraquat-resistant populations from California exhibited 11- to 16-fold resistance to diquat. ashs.org In other studies, glyphosate (B1671968)/paraquat-resistant (GPR) biotypes showed 15.6-fold resistance to diquat. cambridge.org
Hairy Fleabane (Conyza bonariensis) : GPR biotypes demonstrated a 44-fold resistance to diquat. cambridge.org
Duckweed (Landoltia punctata) : Diquat-resistant biotypes were also found to be resistant to paraquat. ufl.edu
In some cases, multiple resistance has been observed, where weeds are resistant to herbicides with entirely different modes of action. For instance, biotypes of hairy fleabane have shown resistance to diquat, glyphosate , and 2,4-D . cambridge.org
Table 2: Examples of Cross-Resistance to Diquat in Weed Species
| Weed Species | Primary Resistance | Cross-Resistance to Diquat (Fold-Increase) | Source |
|---|---|---|---|
| Hairy Fleabane (Conyza bonariensis) | Glyphosate/Paraquat | 44.0 | cambridge.org |
| Horseweed (Conyza canadensis) | Glyphosate/Paraquat | 15.6 | cambridge.org |
| Horseweed (Conyza canadensis) | Paraquat | 11 - 16 | ashs.org |
| Duckweed (Landoltia punctata) | Diquat | Qualitatively confirmed for Paraquat | ufl.edu |
Genetic Basis of Resistance (e.g., Gene Candidates, Splicing Patterns)
Physiological and Biochemical Adaptations in Resistant Strains
Resistant plants exhibit a range of physiological and biochemical changes that allow them to survive diquat application. These adaptations are the functional expression of the underlying genetic NTSR mechanisms.
A key adaptation in many diquat-resistant plants is the reduced ability of the herbicide to reach the chloroplasts in leaf cells. mdpi.com This is achieved by limiting either the initial uptake of the chemical or its subsequent movement (translocation) throughout the plant.
Reduced Uptake : Research on Spirodela polyrhiza demonstrated a significant correlation between resistance and lower diquat concentrations within the plant tissue. researchgate.netnih.gov A highly resistant genotype (SP050) was found to accumulate significantly less diquat after 24 hours compared to a susceptible genotype (SP011), indicating a difference in uptake capacity. mdpi.comresearchgate.net
Impaired Translocation : In a resistant biotype of Epilobium ciliatum from Chile, resistance to diquat was determined to be the result of impaired translocation of the herbicide away from the point of application. frontiersin.orgfrontiersin.org Similarly, reduced translocation has been identified as a resistance mechanism in other weeds resistant to bipyridylium herbicides. medcraveonline.comfrontiersin.org By restricting the herbicide's movement, the plant minimizes the widespread cellular damage that would otherwise occur.
Once inside the plant, diquat generates highly destructive reactive oxygen species (ROS), such as superoxide (B77818) anions. mdpi.comnih.gov A crucial adaptation in resistant plants is an enhanced ability to neutralize these ROS and, in some cases, metabolize the herbicide itself.
The primary detoxification system is the plant's antioxidant network, particularly the Foyer-Asada-Halliwell cycle. researchgate.netnih.gov Resistant plants often show higher constitutive or induced levels of antioxidant enzymes. mdpi.com Key components of this enhanced defense include:
Superoxide Dismutase (SOD) : This enzyme converts the superoxide anion into hydrogen peroxide (H₂O₂). researchgate.netnih.gov Studies have shown that resistant genotypes of S. polyrhiza exhibit increased SOD activity under diquat stress. mdpi.com
Ascorbate (B8700270) Peroxidase (APX) and Catalase (CAT) : These enzymes break down H₂O₂ into harmless water and oxygen. acs.org
Ascorbate-Glutathione Pathway : This cycle, involving metabolites like ascorbate (Vitamin C) and glutathione , regenerates antioxidants and maintains cellular redox balance. nih.gov Resistant S. polyrhiza maintained more stable ratios of reduced to oxidized ascorbate (AsA/DHA) and glutathione (GSH/GSSG) when exposed to diquat, indicating a more robust antioxidant capacity. researchgate.netnih.gov
While diquat is generally considered stable within plants, some resistance may be conferred by metabolic degradation, likely mediated by enzymes such as cytochrome P450s, which can hydroxylate and detoxify xenobiotic compounds. ebsco.comnih.govacs.org
Antioxidant Enzyme Activity and Oxidative Stress Response
Diquat dibromide monohydrate functions by diverting electrons from photosystem I (PSI), which then react with molecular oxygen to produce reactive oxygen species (ROS), such as superoxide anions (O₂⁻•) and hydrogen peroxide (H₂O₂). ufu.brresearchgate.net This accumulation of ROS leads to severe oxidative stress, causing lipid peroxidation and the breakdown of cellular membranes, which ultimately results in plant cell death. ufu.brresearchgate.netmdpi.com
A key mechanism of non-target-site resistance (NTSR) in some weed biotypes involves an enhanced ability to manage this oxidative stress. mdpi.com This is often achieved through the increased activity of various antioxidant enzymes that scavenge and neutralize the harmful ROS. mdpi.com Research has shown that plants resistant to diquat and the chemically similar herbicide paraquat often exhibit higher constitutive or induced levels of these protective enzymes compared to susceptible (S) biotypes. mdpi.com
The primary enzymes involved in this defense system include:
Superoxide Dismutase (SOD): This enzyme catalyzes the conversion of superoxide anions to the less reactive hydrogen peroxide. researchgate.net
Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen. mdpi.com
Ascorbate Peroxidase (APX): APX also detoxifies hydrogen peroxide, using ascorbate as an electron donor. mdpi.comresearchgate.net
Glutathione Reductase (GR): This enzyme is crucial for maintaining the pool of reduced glutathione, another key antioxidant molecule used in neutralizing ROS. mdpi.com
Studies comparing resistant (R) and susceptible (S) weed biotypes have provided evidence for the role of this enhanced antioxidant capacity. For instance, in several paraquat-resistant weeds, including Lolium perenne, Conyza bonariensis, and Crassocephalum crepidioides, increased activities of SOD, CAT, and APX have been observed in the resistant biotypes. mdpi.com While diquat and paraquat are distinct compounds, their shared mechanism of inducing oxidative stress means these findings are highly relevant. In a study on giant duckweed (Spirodela polyrhiza), antioxidant-related processes, along with reduced uptake, were found to jointly contribute to diquat resistance. researchgate.netdntb.gov.ua However, it is important to note that this is not a universal mechanism; some studies on paraquat-resistant horseweed (Conyza canadensis) concluded that resistance was not based on elevated antioxidant enzyme levels, suggesting other mechanisms like sequestration were at play. nih.gov
The table below summarizes the typical findings from research comparing the antioxidant response in resistant and susceptible weed biotypes following exposure to PSI-inhibiting herbicides like diquat.
Table 1: Comparative Antioxidant Enzyme Activity in Resistant vs. Susceptible Weeds
| Enzyme | Typical Activity in Resistant (R) Biotype | Typical Activity in Susceptible (S) Biotype | Implication for Resistance |
|---|---|---|---|
| Superoxide Dismutase (SOD) | Higher constitutive or induced activity. mdpi.com | Lower basal activity, may be overwhelmed by ROS. | Rapid conversion of superoxide radicals to H₂O₂, the first step in detoxification. |
| Catalase (CAT) | Significantly elevated activity post-treatment. mdpi.com | Lower activity, leading to H₂O₂ accumulation. | Efficiently neutralizes the large amounts of H₂O₂ produced. |
| Ascorbate Peroxidase (APX) | Increased activity, particularly in chloroplasts. mdpi.com | Slower or lower induction of activity. | Protects chloroplasts, the primary site of ROS production, from oxidative damage. |
| Glutathione Reductase (GR) | Maintained or increased activity under stress. mdpi.com | Activity may decrease due to overwhelming stress. | Ensures a continuous supply of reduced glutathione for the antioxidant cycle. |
Implications of Resistance Development for Weed Management
The evolution of diquat resistance in weed populations carries significant consequences for agricultural and aquatic weed management, affecting both the immediate effectiveness of control measures and the long-term viability of diquat as a tool. datainsightsmarket.com
The primary impact of resistance is the failure of diquat to control previously susceptible weed populations at standard application rates. alligare.com This leads to weed escapes, increased weed seed banks in the soil, and potential crop yield losses due to competition. ebsco.com For example, populations of Lolium rigidum have developed resistance to diquat, rendering it ineffective in some regions. researchgate.net
This decline in efficacy directly threatens the sustainability of current weed management programs that rely on diquat. datainsightsmarket.com Key impacts include:
Increased Reliance on Alternative Herbicides: Managers are forced to turn to other herbicides, which may be more expensive, have different environmental profiles, or face their own resistance issues. msuextension.org
Development of Multiple Resistance: The repeated use of different herbicides can lead to the selection of weeds with multiple resistance mechanisms, capable of withstanding several herbicide groups. ucanr.edu For instance, a biotype of Lolium rigidum in Australia has been confirmed to be resistant to both glyphosate and paraquat/diquat. mdpi.com
Economic Costs: The failure of a herbicide application results in economic loss from the cost of the chemical and its application, coupled with potential yield reductions. ebsco.com Subsequent control measures add further expense.
Loss of a Valuable Tool: Diquat's rapid, non-selective contact action and favorable environmental profile (rapid degradation in sunlight and soil) make it a valuable tool for specific uses like pre-harvest desiccation and no-till farming. ebsco.com Resistance erodes the utility of this specific mode of action, limiting options for growers. alligare.com
The emergence of diquat-resistant weeds ultimately jeopardizes the economic and environmental benefits associated with its use, such as reduced tillage and soil erosion. datainsightsmarket.comebsco.com
To preserve the utility of diquat and manage resistant populations, an integrated approach that reduces the selection pressure for resistance is essential. msuextension.orgucanr.edu These strategies focus on diversifying weed control tactics.
Key management strategies include:
Herbicide Rotation and Mixtures: The cornerstone of chemical resistance management is to avoid the repeated use of the same herbicide mode of action. msstate.educroplife.org.au Diquat is a Group 22 herbicide. croplife.org.au It should be rotated with herbicides from different groups. msstate.edu Using tank-mixtures of herbicides with different modes of action that are both effective against the target weed can also delay resistance, as a weed would need to have tolerance to both mechanisms simultaneously to survive. msstate.educroplife.org.au
The "Double Knock" Strategy: This approach involves two sequential applications of different non-selective herbicides. A common example is an application of glyphosate followed 7-10 days later by a paraquat/diquat application. mdpi.com This strategy is highly effective at controlling survivors from the first application and reducing the risk of resistance to either herbicide.
Integrated Weed Management (IWM): Relying solely on herbicides is unsustainable. msuextension.org IWM combines chemical control with other methods:
Cultural Control: Practices like crop rotation can disrupt weed life cycles and introduce different management practices, including the use of different selective herbicides. msuextension.orgucanr.edu Planting competitive crop varieties can also help suppress weeds. croplife.org.au
Mechanical Control: Tillage or cultivation can be used to manage weed escapes, though this must be balanced against the benefits of no-till systems. ucanr.edu
Biological Control: In some contexts, particularly aquatic systems, combining diquat with biological control agents (like the fungus Mycoleptodiscus terrestris for hydrilla control) can enhance efficacy and allow for reduced herbicide rates, lessening selection pressure. dren.mil
Monitoring and Early Intervention: Growers should regularly scout fields to identify weed escapes. ucanr.edu If a resistant patch is suspected (e.g., a single species surviving in a patch without a clear application error pattern), it should be managed immediately through spot spraying with a different mode of action or mechanical removal to prevent it from setting seed and spreading. ucanr.edu
By implementing these diverse strategies, the selection pressure for diquat resistance can be minimized, extending its effective lifespan as a weed management tool. mdpi.com
Emerging Research and Future Directions
The scientific community continues to investigate the environmental implications of Diquat (B7796111) dibromide monohydrate, focusing on refining predictive models, enhancing detection methods, and understanding its broader ecological effects in a changing global climate. This research is pivotal for developing sustainable environmental management strategies.
Q & A
Q. What are the key physicochemical properties of diquat dibromide monohydrate relevant to experimental design?
Diquat dibromide monohydrate (C₁₂H₁₄Br₂N₂O; MW 362.06) is a pale yellow crystalline solid with high water solubility (700 g/L at 20°C) and low log Kow (-4.6), indicating limited lipid solubility . Its stability in aqueous solutions makes it suitable for preparing standardized stock solutions for laboratory studies. Researchers should note its sensitivity to UV light and alkaline conditions, which may degrade the compound during storage or experimental setups . For accurate dosing, use vacuum or wet methods to handle solid forms to avoid dust generation .
Q. What safety protocols are critical for handling diquat dibromide monohydrate in laboratory settings?
Use NIOSH-approved respirators (e.g., supplied-air respirators with full facepieces) when exposure exceeds 0.5 mg/m³ in solution or during solid handling . Engineering controls, such as fume hoods and local exhaust ventilation, are prioritized over personal protective equipment (PPE). Immediate decontamination protocols include skin washing with soap/water and eye irrigation for 15 minutes after exposure . Chronic exposure risks (e.g., cataracts, liver/kidney damage) necessitate regular medical monitoring, including lung function tests and ocular exams .
Q. How can researchers quantify diquat dibromide monohydrate residues in environmental samples?
Analytical methods (e.g., HPLC with UV detection) require calibration using certified reference standards (e.g., C₁₂H₁₄Br₂N₂O monohydrate). Sample preparation should follow validated protocols, such as solid-phase extraction for water matrices. Note that residues are reported "as diquat," requiring conversion from the dibromide monohydrate form using molecular weight adjustments . Practical quantitation limits (PQL) for water are typically 5 µg/L, but recent field studies achieved detection as low as 0.05 µg/L using LC-MS/MS .
Advanced Research Questions
Q. How do conflicting data on environmental persistence of diquat dibromide monohydrate inform experimental design?
Reported field half-lives (>1,000 days in soil) contrast with rapid dissipation in aquatic systems (e.g., undetectable levels in river water within days post-application) . To resolve this, design studies that control for variables like soil organic matter, microbial activity, and photodegradation. Use isotopically labeled diquat (e.g., ¹⁴C) to track degradation pathways and differentiate between adsorption and true mineralization .
Q. What experimental models elucidate the mechanistic link between diquat-induced oxidative stress and organ toxicity?
In vivo models (e.g., rodents, swine) injected intraperitoneally with 10 mg/kg diquat show dose-dependent increases in malondialdehyde (MDA) and superoxide dismutase (SOD), confirming oxidative damage . For in vitro studies, use primary hepatocytes or renal proximal tubule cells exposed to 30–120 µM diquat. Measure mitochondrial membrane potential (ΔΨm) and caspase-3 activation to assess apoptosis . Note that diquat’s redox-cycling properties may confound assays relying on fluorescent probes (e.g., DCFH-DA); validate results with ESR spectroscopy for direct ROS detection .
Q. How do interactions between diquat dibromide monohydrate and other agrochemicals affect experimental outcomes?
Synergistic or antagonistic effects require factorial-designed experiments. For example, diquat mixed with glyphosate reduces glyphosate efficacy due to rapid plant desiccation, preventing systemic translocation . Test mixtures at field-relevant ratios (e.g., 1:1 to 1:4 diquat:glyphosate) and include untreated controls. Use isobolographic analysis to distinguish additive vs. synergistic toxicity in non-target organisms (e.g., Daphnia magna) .
Q. What methodologies address contradictions in diquat’s genotoxicity profile?
While Allium cepa root assays show diquat induces micronuclei (MN) and chromosomal aberrations (CAs) at ≥60 mg/L , mammalian systems may require higher doses for detectable effects. Use comet assays with human lymphocytes or transgenic rodent models (e.g., MutaMouse) to assess DNA strand breaks and mutation frequencies. Account for diquat’s redox activity by including antioxidants (e.g., N-acetylcysteine) to confirm oxidative stress-mediated genotoxicity .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies between laboratory and field toxicity data?
Lab studies often report lower EC₅₀ values (e.g., 60 mg/L in Allium ) compared to field observations (e.g., no acute aquatic toxicity at 1.4 µg/L ). These discrepancies arise from environmental matrix effects (e.g., organic matter binding) and organismal detoxification mechanisms. Conduct microcosm experiments bridging lab and field conditions, using mesocosms spiked with diquat and monitored for bioavailability via passive sampling devices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
